molecular formula C17H15BrN2O3 B11071666 9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione

9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione

Cat. No.: B11071666
M. Wt: 375.2 g/mol
InChI Key: ANXAMWRRAOPZBM-UHFFFAOYSA-N
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Description

9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione is a complex organic compound featuring a unique structure that includes a bromobenzyl group, a methyl group, and a tetrahydro-epiminocyclohepta[c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione typically involves multi-step organic reactions. One common method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies using techniques like NMR spectroscopy and molecular docking can provide insights into its binding modes and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its bromobenzyl group and tetrahydro-epiminocyclohepta[c]pyrrole core provide distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H15BrN2O3

Molecular Weight

375.2 g/mol

IUPAC Name

11-[(4-bromophenyl)methyl]-4-methyl-4,11-diazatricyclo[5.3.1.02,6]undec-9-ene-3,5,8-trione

InChI

InChI=1S/C17H15BrN2O3/c1-19-16(22)13-11-6-7-12(21)15(14(13)17(19)23)20(11)8-9-2-4-10(18)5-3-9/h2-7,11,13-15H,8H2,1H3

InChI Key

ANXAMWRRAOPZBM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2C3C=CC(=O)C(C2C1=O)N3CC4=CC=C(C=C4)Br

Origin of Product

United States

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